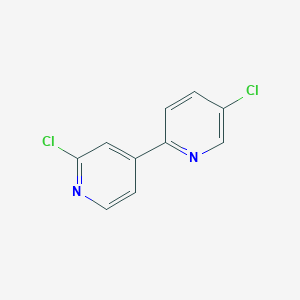

5,2'-Dichloro-2,4'-bipyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,2’-Dichloro-2,4’-bipyridine is a bipyridine derivative, a class of compounds characterized by two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,2’-Dichloro-2,4’-bipyridine typically involves the halogenation of bipyridine precursors. One common method is the direct chlorination of 2,4’-bipyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of 5,2’-Dichloro-2,4’-bipyridine may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,2’-Dichloro-2,4’-bipyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or acetonitrile, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to facilitate these reactions.

Major Products Formed

Substitution Reactions: Products include various substituted bipyridines, depending on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific redox reaction, potentially leading to different oxidation states or reduced forms of the compound.

Scientific Research Applications

5,2’-Dichloro-2,4’-bipyridine has several applications in scientific research:

Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.

Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to coordinate with various metals.

Pharmaceuticals: Research is ongoing into its potential use in drug development, particularly in the design of new therapeutic agents.

Biological Studies: Its interactions with biological molecules are studied to understand its potential effects and applications in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 5,2’-Dichloro-2,4’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and processes. The specific pathways and targets depend on the nature of the metal ion and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2,2’-Bipyridine: A well-known bipyridine derivative used extensively in coordination chemistry.

4,4’-Bipyridine: Another bipyridine isomer with distinct coordination properties.

5,5’-Dibromo-2,2’-bipyridine: A brominated bipyridine derivative with unique reactivity.

Uniqueness

5,2’-Dichloro-2,4’-bipyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. The presence of chlorine atoms at the 5 and 2’ positions provides distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry and materials science.

Biological Activity

5,2'-Dichloro-2,4'-bipyridine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and coordination chemistry. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, along with its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound is characterized by two pyridine rings connected by a carbon-carbon bond with chlorine substituents at the 5 and 2' positions. This structure allows for unique interactions with metal ions and biological molecules.

1. Antimicrobial Activity

Recent studies have demonstrated that various metal complexes of this compound exhibit significant antimicrobial activity. For instance:

- Zinc(II) Complexes : Complexes formed with zinc(II) salts showed antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, they were effective against multi-drug resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

- Minimum Inhibitory Concentration (MIC) : The MIC values for these complexes were found to be greater than 50 µg/mL, indicating moderate efficacy compared to standard antibiotics .

2. Antioxidant Activity

The antioxidant potential of this compound complexes has been assessed using various assays:

- Free Radical Scavenging : Studies showed that the complexes could scavenge free radicals such as DPPH and superoxide anions effectively. Compounds containing carboxylic acid functionalities exhibited enhanced antioxidant properties compared to their counterparts without these groups .

3. Cytotoxicity

The cytotoxic effects of this compound complexes were evaluated against several cancer cell lines:

- Cell Lines Tested : The cytotoxicity was assessed on cell lines such as HCT-15 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer) using the SRB assay. Results indicated that some complexes displayed substantial selectivity towards cancer cells over normal cells .

The biological activity of this compound is primarily attributed to its ability to form stable coordination complexes with transition metals. The nitrogen atoms in the bipyridine ring act as donor sites for metal ions. These metal complexes can interact with biological molecules through various pathways:

- DNA Binding : Studies have shown that these complexes bind to DNA through groove binding mechanisms. This interaction can lead to the inhibition of DNA replication in cancer cells .

- Protein Interaction : The binding affinity of these complexes to proteins such as bovine serum albumin (BSA) was investigated using fluorescence spectroscopy. The results indicated static quenching of BSA fluorescence, suggesting a strong interaction between the complex and the protein .

Case Study 1: Ruthenium(II) Complexes

A series of ruthenium(II) complexes incorporating bipyridine derivatives were synthesized to study their biological activity. These complexes demonstrated significant DNA binding and cytotoxic effects against various cancer cell lines. Notably, the incorporation of carboxylic acid groups significantly enhanced their biological activity compared to simpler bipyridine derivatives .

Case Study 2: Zinc(II) Complexes

Zinc(II) complexes with this compound showed promising results in antimicrobial assays against resistant strains. These findings highlight the potential for developing new antimicrobial agents based on this compound's coordination chemistry .

Summary Table of Biological Activities

Properties

CAS No. |

942206-21-5 |

|---|---|

Molecular Formula |

C10H6Cl2N2 |

Molecular Weight |

225.07 g/mol |

IUPAC Name |

2-chloro-4-(5-chloropyridin-2-yl)pyridine |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-1-2-9(14-6-8)7-3-4-13-10(12)5-7/h1-6H |

InChI Key |

BKYODZNCPNKPOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Cl)C2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.